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Cat. No.: B560240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
VUF 5681 dihydrobromide is a chemical compound utilized in scientific research to

investigate the histamine H3 receptor (H3R). Structurally identified as 4-[3-(1H-Imidazol-4-

yl)propyl]piperidine dihydrobromide, it is recognized for its potent and selective interaction with

this specific receptor subtype. The histamine H3 receptor, primarily located in the central

nervous system, functions as an autoreceptor on histaminergic neurons, modulating the

synthesis and release of histamine. It also acts as a heteroreceptor on other neurons,

influencing the release of various neurotransmitters. This technical guide provides a

comprehensive overview of the pharmacology of VUF 5681 dihydrobromide, including its

mechanism of action and key experimental findings. Due to a lack of publicly available data,

the toxicological profile is discussed in the context of its constituent chemical moieties.

Core Pharmacology
VUF 5681 dihydrobromide is characterized as a potent and selective histamine H3 receptor

silent antagonist.[1][2][3] Its high affinity for the H3 receptor is demonstrated by a pKi value of

8.35.[1][3] As a silent antagonist, VUF 5681 effectively blocks the receptor without exhibiting

intrinsic activity, thereby inhibiting the effects of H3 receptor agonists.[3] Some studies also

suggest that under certain conditions, it may exhibit weak partial agonist activity.[3][4]
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The primary mechanism of action of VUF 5681 dihydrobromide is the competitive blockade of

the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that, upon

activation by histamine, couples to the Gi/o protein. This initiates a signaling cascade that leads

to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP)

levels and reduced protein kinase A (PKA) activity. By antagonizing the H3 receptor, VUF 5681

prevents this signaling cascade, thereby disinhibiting histamine synthesis and release from

histaminergic neurons. In non-histaminergic neurons where H3 receptors act as

heteroreceptors, VUF 5681 can modulate the release of other neurotransmitters such as

acetylcholine, dopamine, and norepinephrine.
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Caption: Histamine H3 Receptor Signaling Pathway and the Action of VUF 5681.

Quantitative Pharmacological Data
Parameter Value Species/System Reference

Binding Affinity (pKi) 8.35
Human Histamine H3

Receptor
[1][3]

Functional Activity
Silent Antagonist /

Weak Partial Agonist

CHO cells expressing

human H3 receptor;

Rat brain tissue

[3][4]
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In Vitro and In Vivo Pharmacology
In Vitro: In Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3

receptor, VUF 5681 has been used to study antagonist affinity.[5] These studies have shown

that antagonist affinity measurements at the H3 receptor remain constant, even in the

presence of full or partial agonists.[5] VUF 5681 at a concentration of 100 nM has been

shown to inhibit other agonists in CHO-H3-SPAP cells.[3]

Ex Vivo: In rat brain cortical slices, VUF 5681 (10 µM) has been demonstrated to block the

stimulation of histamine synthesis induced by the H3 receptor inverse agonist thioperamide.

[3] This highlights its role in modulating the constitutive activity of H3 autoreceptors.

Toxicology and Safety Profile
There is no publicly available toxicological data specifically for VUF 5681 dihydrobromide. To

provide a preliminary assessment of potential hazards, the toxicology of its core chemical

structures, piperidine and imidazole, is briefly summarized below. This information should be

interpreted with caution as the toxicological profile of the entire molecule may differ

significantly.

Piperidine: Piperidine is a cyclic secondary amine. Acute toxicity data in animals indicates

moderate oral toxicity.[6] It is corrosive and can cause severe skin burns and eye damage.[6]

Inhalation may cause respiratory irritation.[7]

Imidazole: Imidazole is a five-membered heterocyclic aromatic compound. Imidazole-based

compounds have a wide range of biological activities and are found in many

pharmaceuticals. While many imidazole-containing drugs are safe, some derivatives can

exhibit toxicity. The toxicological properties are highly dependent on the specific substitutions

on the imidazole ring.

Given the lack of specific data, any handling of VUF 5681 dihydrobromide should be

conducted with appropriate personal protective equipment in a laboratory setting, assuming the

compound may be hazardous.
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Detailed experimental protocols for the pharmacological characterization of VUF 5681
dihydrobromide can be found in the primary literature. The following summarizes the key

methodologies based on available information:

Antagonist Affinity Measurement in CHO Cells (Based
on Baker, 2008)

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the Gi-coupled human

histamine H3 receptor and a CRE-SPAP (cAMP response element-secreted alkaline

phosphatase) reporter gene.

Methodology: The assay likely involves incubating the cells with a known H3 receptor agonist

(e.g., histamine) to induce a response (inhibition of forskolin-stimulated CRE-gene

transcription). The ability of varying concentrations of VUF 5681 to antagonize this agonist-

induced effect is then measured. The data is used to calculate the antagonist's affinity (pKi).

The CRE-SPAP reporter system allows for a quantitative measurement of the downstream

effects of H3 receptor activation or inhibition.

Modulation of Histamine Synthesis in Rat Brain Slices
(Based on Moreno-Delgado et al., 2006)

Tissue Preparation: Cortical slices are prepared from rat brains.

Methodology: The slices are incubated in a physiological buffer. The experiment likely

involves stimulating histamine synthesis, potentially through depolarization with potassium.

The effect of H3 receptor ligands on this stimulated synthesis is then assessed. To study

VUF 5681's antagonist properties, its ability to block the effects of an H3 receptor agonist or

inverse agonist (like thioperamide) on histamine synthesis would be quantified. Histamine

levels would be measured using techniques such as HPLC.

Conclusion
VUF 5681 dihydrobromide is a valuable research tool for investigating the pharmacology of

the histamine H3 receptor. Its potent and selective silent antagonist profile makes it suitable for

elucidating the role of this receptor in various physiological and pathological processes within

the central nervous system. While its pharmacological properties are reasonably well-
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documented in vitro and ex vivo, there is a notable absence of publicly available information

regarding its toxicology, pharmacokinetics, and in vivo safety profile. Researchers and drug

development professionals should exercise appropriate caution when handling this compound

and consider its well-defined pharmacology in the design of future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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